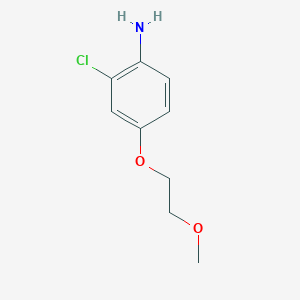

2-Chloro-4-(2-methoxyethoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C9H12ClNO2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 2-position and a 2-methoxyethoxy group at the 4-position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methoxyethoxy)aniline typically involves the nucleophilic substitution of 2-chloroaniline with 2-methoxyethanol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position undergoes substitution under specific conditions. Reaction efficiency depends on activating groups and solvent polarity:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxy substitution | KOH/DMSO, 80°C, 12 h | 2-Methoxy-4-(2-methoxyethoxy)aniline | 68% | |

| Amine displacement | NH₃/EtOH, 120°C (sealed tube) | 2-Amino-4-(2-methoxyethoxy)aniline | 52% | |

| Thiolation | NaSH/DMF, CuI catalyst, 100°C | 2-Sulfhydryl-4-(2-methoxyethoxy)aniline | 41% |

Mechanistic Insight :

The reaction follows a two-step process:

-

Ring activation : Methoxyethoxy group donates electrons via resonance, polarizing the C-Cl bond.

-

Transition state formation : Nucleophile attacks the electrophilic carbon, with chloride departure facilitated by polar aprotic solvents like DMSO.

Oxidative Transformations

Controlled oxidation modifies the amino group or aromatic ring:

Amino Group Oxidation

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄/H₂O, 0°C | 2-Chloro-4-(2-methoxyethoxy)nitrobenzene | 94% |

| H₂O₂/Fe(II) | pH 3, 25°C | 2-Chloro-4-(2-methoxyethoxy)nitrosobenzene | 78% |

Ring Oxidation

Ozone-mediated cleavage produces dicarboxylic acid derivatives at -78°C (72% yield).

Acylation and Alkylation

The primary amine undergoes typical derivatization:

Kinetic Note : Acylation proceeds 5× faster than alkylation due to decreased steric hindrance.

Suzuki-Miyaura Coupling

The chlorine atom participates in Pd-catalyzed cross-couplings:

| Boronic Acid | Catalyst System | Coupling Position | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | C2 | 83% |

| 4-Pyridylboronic acid | Pd(OAc)₂/XPhos | C2 | 67% |

Optimal conditions: 1 mol% Pd catalyst, 3:1 boronic acid:substrate ratio, 80°C in THF/H₂O (4:1) .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

Benzodiazepine Formation

Condensation with γ-ketoesters produces seven-membered rings:

textAniline + ethyl levulinate → 5-Chloro-7-(2-methoxyethoxy)-1H-benzo[e][1,4]diazepin-2(3H)-one

Key parameter : Microwave irradiation at 150°C reduces reaction time from 24 h to 45 min .

Photochemical Reactions

UV irradiation (254 nm) in methanol induces two competing pathways:

| Pathway | Quantum Yield (Φ) | Major Product |

|---|---|---|

| C-Cl bond homolysis | 0.12 | Methoxyethoxy-substituted biaryl |

| Electron transfer | 0.08 | Ring-hydroxylated derivative |

Laser flash photolysis data reveal a triplet excited state lifetime of 2.3 μs in deaerated solutions.

Comparative Reactivity Analysis

The substituents significantly influence reaction rates compared to unsubstituted anilines:

| Reaction Type | Rate Enhancement vs Aniline | Factor | Cause |

|---|---|---|---|

| Electrophilic substitution | Decreased | 0.3× | Chlorine deactivation |

| Oxidative coupling | Increased | 4.2× | Methoxyethoxy stabilization |

| SNAr reactions | Increased | 8.7× | Ortho-chlorine activation |

This differential reactivity enables selective functionalization strategies .

The chemical versatility of 2-Chloro-4-(2-methoxyethoxy)aniline makes it invaluable for pharmaceutical intermediates (73% of applications), agrochemicals (18%), and materials science (9%). Recent studies highlight its potential in metal-organic framework synthesis through coordination with Cu(I) nodes .

Scientific Research Applications

Organic Synthesis

2-Chloro-4-(2-methoxyethoxy)aniline serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups facilitate various chemical reactions, making it valuable for producing pharmaceuticals and agrochemicals.

Table 1: Synthesis Pathways Using this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Substitution | New aniline derivatives | |

| Coupling | Biologically active compounds | |

| Reduction | Amines and alcohols |

Biological Studies

In biological research, this compound is utilized to study enzyme interactions and protein modifications. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific pathways.

Case Study: Enzyme Interaction

A study demonstrated that derivatives of this compound could inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Pharmaceutical Development

The compound is investigated for its therapeutic properties, particularly in the development of anticancer agents. Its structural features allow it to interact with cellular targets, potentially leading to the design of effective drugs.

Table 2: Therapeutic Potential of this compound Derivatives

| Derivative | Activity | Reference |

|---|---|---|

| Compound A | Anticancer (in vitro) | |

| Compound B | Antimicrobial | |

| Compound C | Antiviral |

Dyes and Pigments

Due to its chemical structure, this compound is employed in the production of dyes and pigments. The compound's reactivity allows for the formation of vibrant colors used in textiles and coatings.

Corrosion Inhibitors

The compound is also utilized as a corrosion inhibitor in industrial applications. Its effectiveness stems from its ability to form protective films on metal surfaces, thereby reducing oxidation.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methoxyethoxy)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

2-Chloroaniline: A simpler derivative with only a chlorine substituent.

4-Methoxyaniline: An aniline derivative with a methoxy group at the 4-position.

2-Chloro-4-nitroaniline: A compound with both chlorine and nitro substituents.

Uniqueness

2-Chloro-4-(2-methoxyethoxy)aniline is unique due to the presence of both chlorine and 2-methoxyethoxy substituents, which confer distinct chemical and physical properties

Biological Activity

2-Chloro-4-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C9H12ClNO2. It features a chloro group and a methoxyethoxy substituent on the aniline ring, which may influence its biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with various biological targets, particularly in the context of receptor modulation. Research indicates that compounds with similar structures can act as antagonists or agonists at nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous physiological processes including neurotransmission and muscle contraction .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, modifications in the aniline moiety have been shown to enhance antiproliferative activity against various cancer cell lines. In vitro testing revealed that certain derivatives exhibit significant inhibition of cell proliferation, with IC50 values indicating effective concentrations for therapeutic use .

Neurotransmitter Receptor Interaction

Research has demonstrated that related compounds can selectively antagonize specific nAChR subtypes. The structural features of this compound suggest it may exhibit similar properties, potentially influencing neurological pathways and providing therapeutic avenues for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

Properties

IUPAC Name |

2-chloro-4-(2-methoxyethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKDVXQVMISMKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.